molecular formula C15H12N4O2 B2510561 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide CAS No. 2034315-33-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide

Cat. No.: B2510561
CAS No.: 2034315-33-6
M. Wt: 280.287
InChI Key: BUYRSMPNEHRFND-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound designed for research and development, featuring a pyrazine core linked to a picolinamide moiety and a furan-3-yl group. This specific architecture is of significant interest in medicinal chemistry and materials science. Compounds with this structural motif have demonstrated potential in several research areas. In anticancer studies, analogous structures have shown promising activity, with research indicating they can induce apoptosis and inhibit cell proliferation in various cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes or proteins crucial for cell survival . Beyond oncology, this chemical scaffold is also investigated for its antiviral properties, particularly against respiratory viruses, where it may inhibit viral replication by targeting specific viral proteins . Furthermore, the presence of both pyrazine and furan rings makes it a candidate in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, due to its potential favorable charge transport characteristics . The compound is typically synthesized via multi-step organic synthesis, which may include key reactions like Suzuki-Miyaura cross-coupling to construct the bi-aryl system . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(12-3-1-2-5-16-12)19-9-13-14(18-7-6-17-13)11-4-8-21-10-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYRSMPNEHRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling of the furan and pyrazine rings: The furan and pyrazine rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.

    Formation of the picolinamide moiety: The picolinamide moiety is introduced through an amidation reaction, where the picolinic acid is reacted with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Yield (if reported) Notable Properties/Applications Reference
Target Compound Picolinamide + Pyrazine Furan-3-yl, methyl linker N/A Hypothesized kinase inhibition N/A
9c Picolinamide TBS-protected hydroxypropyl, urea, Cl-CF3 Not specified Kinase inhibitor analog
10b Picolinamide Mercaptoethyl, urea, Cl-CF3 Not specified Enhanced redox activity
N-(3-Methoxyphenyl)Picolinamide (Compound 12) Picolinamide 4-Fluoro-phenyl, methylthio Not specified Improved BBB permeability for PET
N-Methyl-N-Octyl-Pyridazine-Picolinamide Picolinamide + Pyridazine Pyridine, octylmethyl 27% Structural studies
12a (Heteroazulene derivative) Dication + Furan Bis(cyclohepta[b]furan) Moderate to good High stability, redox applications

Research Findings and Trends

  • Substituent Effects : Hydrophobic groups (e.g., tert-butyl, octyl) improve lipid solubility, while polar groups (e.g., hydroxypropyl, mercaptoethyl) enhance interactions with biological targets .
  • Halogenation : Chlorine or fluorine at aryl positions boosts binding affinity and metabolic stability, critical for drug design .
  • Heterocycle Choice : Pyrazine vs. pyridazine alters electronic density and hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement comprising a furan ring, a pyrazine moiety, and a picolinamide group. This combination is believed to enhance its binding affinity to biological targets, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have demonstrated efficacy against various cancer cell lines, particularly lung carcinoma. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
  • Apoptosis Induction : It is suggested that the compound can trigger apoptosis in cancer cells by modulating key biochemical pathways.
  • Interaction with Biological Targets : Binding affinities to specific receptors or enzymes lead to downstream effects that can alter cellular responses related to growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown:

  • In vitro Studies : The compound has been tested against lung carcinoma cell lines, demonstrating potent inhibitory effects on cell proliferation and viability .

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamideBenzamide instead of picolinamideModerate anticancer activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiopheneamideThiophene moiety replaces picolinamideLimited anticancer activity
N-(4-methylpyridin-2(1H)-one derivativeContains a pyridine instead of a pyrazine structureAntitumor properties

This table illustrates how the presence of the picolinamide moiety in this compound enhances its binding affinity and biological efficacy compared to other derivatives.

Case Studies and Research Findings

  • Cytotoxicity Assays : In studies utilizing MTT assays, this compound showed stronger cytotoxicity than standard chemotherapeutic agents like cisplatin against specific breast cancer cell lines (MCF7 and MDA-MB231). The compound induced apoptosis through activation of caspases involved in programmed cell death .
  • Biochemical Pathways : Research indicates that similar compounds affect various biochemical pathways, including those related to inflammation and tumor growth. The modulation of these pathways suggests potential applications not only in oncology but also in inflammatory diseases .

Future Directions

Further research on this compound is warranted to better understand its full range of biological activities and therapeutic potential. Future studies could focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its anticancer effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical development.
  • Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity and selectivity.

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